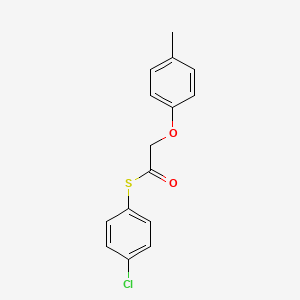![molecular formula C15H20ClN3O2S B5722601 N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a critical role in the proliferation of cancer cells. CB-839 has been shown to have anti-tumor activity in preclinical models of several types of cancer, and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide works by inhibiting the activity of glutaminase, which is an enzyme that is involved in the metabolism of glutamine. Glutamine is an amino acid that is essential for the growth and proliferation of cancer cells. By inhibiting the activity of glutaminase, this compound blocks the metabolism of glutamine and deprives cancer cells of the nutrients they need to grow and divide. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models of cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. This compound has been shown to have anti-tumor activity in preclinical models of several types of cancer, which makes it a useful tool for studying the mechanisms of action of anti-cancer drugs. However, there are also limitations to the use of this compound in lab experiments. The synthesis process is complex and requires expertise in organic chemistry. In addition, this compound is not currently available as a commercial product, which makes it difficult to obtain for use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other anti-cancer drugs, and there is interest in exploring the potential of combination therapies that include this compound. Another area of interest is the development of biomarkers that can predict response to this compound. Identifying biomarkers that can predict response to this compound could help to identify patients who are most likely to benefit from treatment with the drug. Finally, there is interest in exploring the potential of this compound in other diseases beyond cancer. Glutamine metabolism is also involved in the pathogenesis of other diseases, such as neurodegenerative diseases and metabolic disorders, and there is interest in exploring the potential of this compound in these diseases.
Méthodes De Synthèse
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide has been extensively studied in preclinical models of cancer. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. This compound works by inhibiting glutaminase, which is required for the metabolism of glutamine. Cancer cells are highly dependent on glutamine for their growth and proliferation, and this compound has been shown to be effective in inhibiting the growth of these cells.
Propriétés
IUPAC Name |
N-[4-chloro-3-(2-methylpropanoylcarbamothioylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-4-5-13(20)17-10-6-7-11(16)12(8-10)18-15(22)19-14(21)9(2)3/h6-9H,4-5H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKMLONLHVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

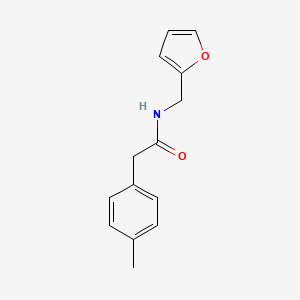
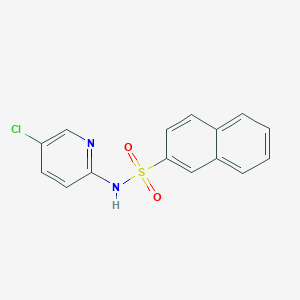
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
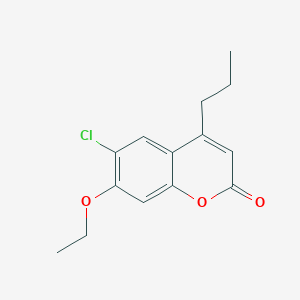
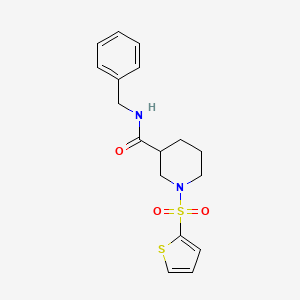
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
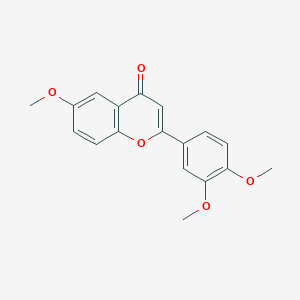
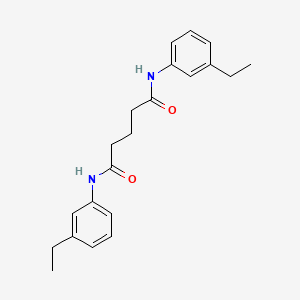
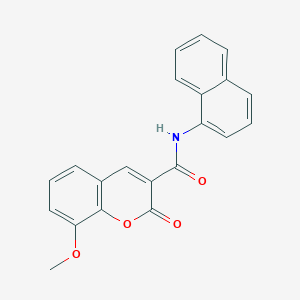
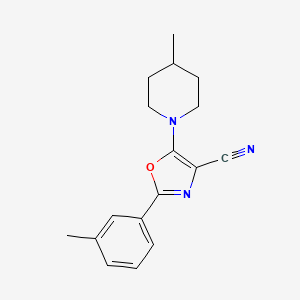
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)
